4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-3-29-18-8-10-19(11-9-18)30(26,27)22-14-15-24-21(25)13-12-20(23-24)16-4-6-17(28-2)7-5-16/h4-13,22H,3,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKMTRGTOUGPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the methoxyphenyl group and the benzenesulfonamide moiety. Common reagents used in these reactions include ethylating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This interaction can disrupt essential biochemical pathways, resulting in antimicrobial or other therapeutic effects.
Comparison with Similar Compounds
Pyridazinone-Sulfonamide Hybrids with Aryloxy Substituents
Compounds featuring pyridazinone-sulfonamide hybrids with variable aryloxy groups (Table 1) have been synthesized and evaluated for biological activity. For example:
- 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) : This analog substitutes the 4-ethoxy group with a benzyloxy moiety. Its HRMS ([M+Na]⁺: 380.057548) and NMR data indicate distinct electronic effects due to the benzyl group, which may reduce solubility compared to the ethoxy variant .
Table 1: Key Data for Aryloxy-Substituted Analogs
The target compound’s ethoxy group likely offers a balance between lipophilicity and solubility, avoiding the steric bulk of benzyl groups in 5a–c .
Piperazine/Piperidine-Modified Pyridazinone Derivatives
Compounds such as 6e–h () incorporate piperazine or piperidine rings into the pyridazinone-sulfonamide framework (Table 2). These modifications introduce basic nitrogen atoms, which can improve water solubility and target engagement with charged enzyme residues. For example:
Table 2: Piperazine/Piperidine Derivatives vs. Target Compound
The target compound’s simpler ethyl linker and absence of piperazine may result in lower molecular weight and improved blood-brain barrier penetration compared to 6e–h .
Structural and Crystallographic Comparisons
Crystal structures of related sulfonamides, such as N-(4-methoxyphenyl)benzenesulfonamide (), reveal that methoxy groups participate in hydrogen-bonding networks, stabilizing the lattice . The target compound’s 4-methoxyphenyl group may similarly enhance crystallinity and shelf stability. In contrast, analogs like the c-Met kinase inhibitor in feature cyanophenyl groups, which introduce dipole interactions but reduce solubility .
Biological Activity
4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a sulfonamide group linked to a pyridazinone moiety, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.4 g/mol. The structure includes an ethoxy group, a pyridazinone ring, and a benzene sulfonamide, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.4 g/mol |
| Chemical Structure | Structure |
The biological activity of 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain enzyme activities, leading to altered cellular signaling pathways involved in disease processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antiproliferative Effects : Similar compounds have shown effectiveness in inhibiting cancer cell proliferation, particularly through mechanisms involving oxidative phosphorylation (OXPHOS) inhibition .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes linked to metabolic pathways, which could be beneficial in treating metabolic disorders or cancers reliant on aerobic metabolism .
- Potential Therapeutic Applications : Given its structural similarities with other biologically active compounds, 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is being investigated for its potential use in various therapeutic contexts, including oncology and metabolic diseases.
Case Studies and Research Findings
Recent studies have explored the structure-activity relationship (SAR) of similar compounds, revealing insights into how modifications can enhance biological activity:
- A study on related benzene sulfonamides demonstrated significant cytotoxicity against pancreatic cancer cells, indicating that structural modifications can lead to improved potency against specific cancer types .
- Another investigation highlighted the importance of the sulfonamide group for maintaining potency in enzyme inhibition, suggesting that the presence of this functional group is critical for the activity of 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
